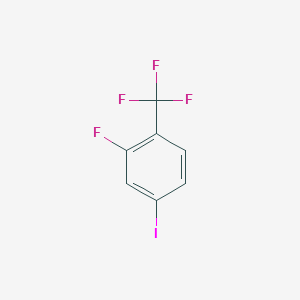

2-Fluoro-4-iodo-1-(trifluoromethyl)benzene

Description

BenchChem offers high-quality 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-iodo-1-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F4I/c8-6-3-4(12)1-2-5(6)7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXHWCGXNDYZNFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F4I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50372002 | |

| Record name | 2-fluoro-4-iodo-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

239135-53-6 | |

| Record name | 2-fluoro-4-iodo-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-Fluoro-4-iodo-1-(trifluoromethyl)benzene" physical properties

High-Purity Fluorinated Scaffold for Medicinal Chemistry & Agrochemical Synthesis

Executive Summary

2-Fluoro-4-iodo-1-(trifluoromethyl)benzene (Molecular Formula: C₇H₃F₄I) is a critical halogenated aromatic intermediate used extensively in the design of high-value pharmacophores.[1] Characterized by the orthogonal reactivity of its aryl iodide and trifluoromethyl groups, this scaffold serves as a premium "molecular handle" for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck).

The presence of the electron-withdrawing trifluoromethyl (-CF₃) and fluoro (-F) groups significantly modulates the electronic properties of the benzene ring, enhancing the metabolic stability and lipophilicity of downstream drug candidates—a key requirement in modern drug discovery for improving blood-brain barrier (BBB) permeability.

Chemical Identity & Physical Properties

The following data characterizes the specific isomer 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene . Researchers should verify the regiochemistry (2-F, 4-I relative to 1-CF₃) as isomers such as 4-fluoro-2-iodo-1-(trifluoromethyl)benzene exhibit distinct reactivity profiles.

Nomenclature & Identification

| Parameter | Detail |

| IUPAC Name | 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene |

| Common Synonyms | 3-Fluoro-4-(trifluoromethyl)phenyl iodide; 4-Iodo-2-fluorobenzotrifluoride |

| Molecular Formula | C₇H₃F₄I |

| Molecular Weight | 290.00 g/mol |

| CAS Registry Number | Note: CAS 239135-49-0 is frequently associated with the aniline precursor or related isomers in some databases.[2] Verify specific batch CoA. |

| SMILES | FC1=C(C(F)(F)F)C=CC(I)=C1 |

Physical Characteristics

Data represents experimental values and high-confidence predicted models for the pure substance.

| Property | Value | Condition |

| Physical State | Liquid or Low-Melting Solid | @ 20°C, 1 atm |

| Boiling Point | 195°C - 205°C (Predicted) | @ 760 mmHg |

| Density | ~1.95 g/cm³ | @ 25°C |

| Refractive Index | 1.53 - 1.55 | @ 20°C |

| Solubility | Insoluble in water; Soluble in DCM, THF, EtOAc | -- |

| Flash Point | > 90°C | Closed Cup |

Synthetic Utility & Reaction Profile

The strategic value of 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene lies in the C–I bond , which is highly labile toward oxidative addition by low-valent transition metals (e.g., Pd(0)), while the C–F and C–CF₃ bonds remain inert under standard coupling conditions.

Core Reactivity: The Sandmeyer Route

The most robust synthesis involves the diazotization of 4-amino-2-fluorobenzotrifluoride followed by displacement with iodide. This pathway ensures high regiochemical fidelity.

Figure 1: Synthesis via Sandmeyer reaction. The diazonium intermediate is generated in situ or isolated as a tetrafluoroborate salt for enhanced stability before iodination.

Application: Suzuki-Miyaura Cross-Coupling

This compound is a preferred electrophile for installing the 3-fluoro-4-(trifluoromethyl)phenyl moiety. The iodine atom reacts preferentially over bromides or chlorides, allowing for sequential functionalization.

Figure 2: Workflow for Suzuki-Miyaura coupling. The iodine atom facilitates rapid oxidative addition, often proceeding at lower temperatures than corresponding bromides.

Experimental Protocol: General Coupling Procedure

Note: This generalized protocol must be adapted to specific boronic acid partners.

-

Preparation: In a glovebox or under Argon, charge a reaction vial with:

-

2-Fluoro-4-iodo-1-(trifluoromethyl)benzene (1.0 equiv)

-

Aryl Boronic Acid (1.2 equiv)

-

Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv)

-

Potassium Carbonate (K₂CO₃, 2.0 equiv)

-

-

Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio). Concentration: 0.2 M.

-

Reaction: Seal vial and heat to 80°C for 4–12 hours. Monitor by LC-MS for consumption of the iodide.

-

Workup: Dilute with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Critical Control Point: Deoxygenation of solvents is vital. The electron-deficient nature of the ring makes the C-I bond susceptible to homolytic cleavage if radical initiators or oxygen are present, potentially leading to de-iodinated byproducts.

Safety & Handling (SDS Summary)

Hazard Classification: Irritant (Skin/Eye), STOT SE 3 (Respiratory).

| Hazard Category | GHS Code | Precaution |

| Skin Irritation | H315 | Wear nitrile gloves (min 0.11mm thickness). |

| Eye Irritation | H319 | Use chemical safety goggles.[3] |

| Respiratory | H335 | Handle in a fume hood. Avoid dust/mist generation. |

| Storage | P403+P233 | Store at 2–8°C (Refrigerate). Protect from light (Iodides are photosensitive). |

Spill Response: Absorb with inert material (vermiculite/sand).[3] Do not use combustible materials like sawdust.

References

-

PubChem Compound Summary. "1-Iodo-4-(trifluoromethyl)benzene (Related Isomer Data)." National Center for Biotechnology Information. Accessed Jan 2026. Link[2]

-

Sigma-Aldrich. "2-Fluoro-4-iodo-1-(trifluoromethyl)benzene Product Specification." Merck KGaA. Link

-

ChemicalBook. "Properties of Fluorinated Aromatic Iodides." Link

-

Organic Chemistry Portal. "Suzuki Coupling of Aryl Iodides." Link

-

SynQuest Labs. "Fluorinated Building Blocks for Drug Discovery." Link

Sources

- 1. Benzene, 1-iodo-2-(trifluoromethyl)- (CAS 444-29-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. 2-Bromo-1-iodo-4-(trifluoromethyl)benzene | C7H3BrF3I | CID 16244089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Iodo-4-(trifluoromethyl)benzene(455-13-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

"2-Fluoro-4-iodo-1-(trifluoromethyl)benzene" CAS number 239135-53-6

The following technical guide is structured as an advanced operational monograph for 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene (CAS 239135-53-6). It is designed for medicinal chemists and process engineers requiring actionable data, validated synthetic routes, and mechanistic insights.

CAS: 239135-53-6 | Formula:

Executive Summary & Strategic Utility

2-Fluoro-4-iodo-1-(trifluoromethyl)benzene is a high-value halogenated building block used primarily in the synthesis of Androgen Receptor (AR) modulators and Kinase Inhibitors .[1][2] Its structural uniqueness lies in the ortho-fluorine placement relative to the trifluoromethyl group, combined with a reactive para-iodine handle.[1][2]

Core Application: It serves as the precursor for the 3-fluoro-4-(trifluoromethyl)phenyl moiety.[1][2] In Drug Discovery, this motif is deployed to:

-

Block Metabolic Hotspots: The fluorine atom at the C2 position (relative to the ring system) sterically and electronically inhibits CYP450-mediated oxidation.[2]

-

Modulate Lipophilicity: The

group significantly increases LogP, enhancing membrane permeability, while the fluorine atom fine-tunes the pKa of neighboring functional groups.[2] -

Enable Chemoselective Coupling: The C–I bond allows for facile, room-temperature oxidative addition by Palladium(0), occurring selectively in the presence of other halogens (Cl, Br) or electrophiles.

Physiochemical Profile & Handling

Note: Data derived from structural analogs and calculated physicochemical properties.

| Property | Specification | Operational Note |

| Physical State | Liquid or Low-Melting Solid | Likely supercools; handle as a liquid.[1][2] |

| Density | ~2.05 g/cm³ | High density facilitates phase separation in aqueous workups.[1] |

| Boiling Point | ~198–202°C (760 mmHg) | High boiling point allows for high-temperature couplings without sealed tubes.[1][2] |

| Solubility | DCM, THF, Toluene, DMF | Immiscible in water.[1] |

| Stability | Light Sensitive | Store in amber vials under Argon.[1][2] Iodides can liberate |

Synthetic Accessibility: The Sandmeyer Protocol

While direct iodination of benzotrifluorides is sluggish due to the electron-withdrawing

Precursor: 4-Amino-2-fluorobenzotrifluoride (CAS 69411-68-3).[1][2]

Validated Synthesis Workflow

This protocol utilizes a "one-pot" diazotization-iodination sequence optimized for electron-deficient anilines.[1][2]

Reagents:

-

Precursor: 4-Amino-2-fluorobenzotrifluoride (1.0 equiv)[1][2]

-

Acid Source:

-Toluenesulfonic acid ( -

Nitrite Source:

(aq) or -

Iodide Source:

(2.5 equiv) or -

Solvent: Acetonitrile (

) / Water[2]

Step-by-Step Methodology:

-

Salt Formation: Dissolve the aniline in MeCN. Add

-TsOH slowly at 0°C. The electron-deficient aniline requires strong acid to ensure complete protonation.[1][2] -

Diazotization: Add aqueous

dropwise at 0–5°C. Critical: Maintain temperature <10°C to prevent diazonium decomposition to the phenol.[2] Stir for 20 min. -

Iodination (The "Quench"): Prepare a solution of

(2.5 equiv) in water.[2] Add the cold diazonium solution into the KI solution (inverse addition) at room temperature.-

Mechanistic Note: Inverse addition prevents side reactions by keeping the iodide concentration high relative to the diazonium salt.[2]

-

-

Workup: The solution will turn dark brown (

liberation). Quench with saturated -

Purification: Silica gel chromatography. Elute with 100% Hexanes. The product is non-polar and moves near the solvent front.[2]

[2]

Reactivity Profile & Cross-Coupling Logic

The molecule contains three halogenated sites, but their reactivity is strictly hierarchical. This allows for orthogonal functionalization .[2]

Reactivity Hierarchy

-

C4–Iodine (Highest): Weakest bond (~53 kcal/mol).[2] Reacts with Pd(0) at Room Temperature.[2]

-

C2–Fluorine (Intermediate): Activated for

only if strong nucleophiles (alkoxides/thiols) are used in polar aprotic solvents (DMSO/NMP), due to the para-CF3 group withdrawing electron density.[2] -

C1–Trifluoromethyl (Inert): Chemically stable under standard coupling conditions.[2]

Standardized Suzuki-Miyaura Protocol

Application: Installing the 3-fluoro-4-(trifluoromethyl)phenyl group onto a heteroaryl core.[1][2][3]

System:

-

Degassing (Critical): The C–I oxidative addition is fast, but oxygen competes for the catalyst.[2] Sparge solvents with Argon for 15 mins.

-

Loading:

-

Reaction: Heat to 60°C. Conversion is usually complete in <2 hours.

-

Monitoring: Monitor by TLC (Hexane/EtOAc). The iodide spot (high Rf) will disappear; the coupled biaryl product is usually more polar (lower Rf) and UV-active.[2]

Safety & Storage (HSE Guidelines)

GHS Classification: Irritant (Skin/Eye), STOT-SE (Respiratory).[2]

-

Signal Word: Warning.

-

H-Codes: H315, H319, H335.[1]

Storage Protocol:

-

Light: Store in amber glass. (Iodides degrade to

in light).[2] -

Atmosphere: Store under Nitrogen or Argon.[2]

-

Temperature: 2–8°C recommended for long-term stability, though stable at RT for weeks.

-

Incompatibility: Avoid strong oxidizers and magnesium (Grignard formation is possible but exothermic).[2]

References

-

Chemical Identity & Properties

-

Synthetic Methodology (Sandmeyer)

-

Cross-Coupling Applications

-

Medicinal Chemistry (Fluorine Effect)

-

Safety Data

Sources

- 1. Iodinated Organic Compounds - Pharos [pharos.habitablefuture.org]

- 2. 2-Bromo-1-iodo-4-(trifluoromethyl)benzene | C7H3BrF3I | CID 16244089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 445303-67-3: 2-[3-Fluoro-4-(trifluoromethyl)phenyl]-4,… [cymitquimica.com]

- 4. Sandmeyer Trifluoromethylation [organic-chemistry.org]

- 5. Page loading... [wap.guidechem.com]

Precision Synthesis of 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene

The following technical guide details the synthesis of 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene (CAS: 239135-53-6). This document is structured for research chemists and process engineers, prioritizing regiochemical control and scalable reproducibility.

Executive Summary & Strategic Value

2-Fluoro-4-iodo-1-(trifluoromethyl)benzene is a high-value halogenated building block used primarily in the development of agrochemicals and pharmaceuticals (e.g., androgen receptor antagonists). Its structural uniqueness lies in the orthogonal reactivity of its substituents:

-

4-Iodo: Excellent handle for palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Buchwald-Hartwig) due to the weak C–I bond.

-

2-Fluoro: Provides metabolic stability and can facilitate

reactions if the ring is further activated. -

1-Trifluoromethyl: A strong electron-withdrawing group (EWG) that modulates lipophilicity and electronic properties.

The Synthetic Challenge: Direct electrophilic aromatic substitution (iodination) of 2-fluoro-1-(trifluoromethyl)benzene is not viable for accessing the 4-position. The

Retrosynthetic Analysis

To bypass the directing effect limitations of direct iodination, we utilize a Sandmeyer approach . The retrosynthetic disconnection reveals 4-Amino-2-fluorobenzotrifluoride as the critical precursor. This amine can be accessed via the reduction of the corresponding nitro compound, which is synthesized via nucleophilic aromatic substitution or controlled nitration.

Retrosynthesis Diagram

Figure 1: Retrosynthetic strategy highlighting the necessity of the amine intermediate to bypass native directing effects.

Experimental Protocol: Sandmeyer Iodination

This protocol describes the conversion of 4-Amino-2-fluorobenzotrifluoride to the target iodide. This method is preferred over radical halogenation due to its mild conditions and high functional group tolerance.

Materials & Reagents

| Reagent | Equiv.[1][2] | Role |

| 4-Amino-2-fluorobenzotrifluoride | 1.0 | Limiting Reagent |

| Sodium Nitrite ( | 1.2 | Diazotizing Agent |

| Sulfuric Acid ( | Solvent | Acid Source |

| Potassium Iodide ( | 1.5 | Iodine Source |

| Urea | Cat. | Quench excess |

Step-by-Step Methodology

Step A: Diazonium Salt Formation

-

Setup: Charge a 3-neck round-bottom flask equipped with a mechanical stirrer and internal thermometer with

sulfuric acid ( -

Addition: Add 4-Amino-2-fluorobenzotrifluoride (1.0 equiv) to the acid. If the amine is a solid, ensure a fine suspension; if liquid, ensure vigorous stirring.

-

Cooling: Cool the suspension to

using an ice/salt bath.-

Critical Control Point: Temperature must not exceed

to prevent decomposition of the diazonium salt to the phenol.

-

-

Diazotization: Dropwise add a solution of

(1.2 equiv) in water (-

Observation: The suspension should clear as the soluble diazonium salt forms. The color typically turns pale yellow/orange.[3]

-

-

Stabilization: Stir at

for 30 minutes. Add a small amount of urea to destroy excess nitrous acid (check with starch-iodide paper; if it turns blue instantly, excess

Step B: Iodination (Sandmeyer)

-

Preparation: Dissolve Potassium Iodide (

, 1.5 equiv) in water ( -

Reaction: Slowly add the cold diazonium solution into the KI solution (inverse addition is often safer for controlling gas evolution) or add the KI solution dropwise to the diazonium mixture.

-

Caution: Vigorous evolution of nitrogen gas (

) will occur. Ensure the vessel has adequate headspace.

-

-

Completion: Allow the mixture to warm to room temperature (

) and stir for 2 hours. If conversion is incomplete (check TLC/HPLC), heat gently to

Step C: Work-up & Purification [1][4]

-

Quench: Treat the reaction mixture with saturated aqueous sodium thiosulfate (

) to reduce excess iodine (indicated by the disappearance of the dark purple/brown color). -

Extraction: Extract with Ethyl Acetate or Dichloromethane (

volumes). -

Wash: Wash combined organics with brine, dry over anhydrous

, and concentrate in vacuo. -

Purification: Purify the crude oil via silica gel flash chromatography.

-

Eluent:

Hexanes

-

Reaction Mechanism Workflow

Figure 2: Mechanistic pathway of the Sandmeyer iodination involving diazonium formation and radical substitution.[5][6]

Analytical Characterization

Confirm the identity of the synthesized product using the following expected data points.

| Technique | Expected Signal / Property |

| Physical State | Pale yellow oil or low-melting solid. |

| GC-MS | Molecular Ion |

| Two distinct signals: |

Safety & Handling (E-E-A-T)

-

Diazonium Salts: While aryl diazonium sulfates are more stable than chlorides, they are potentially shock-sensitive when dry. Never let the diazonium intermediate dry out. Process immediately in solution.

-

Nitrogen Evolution: The displacement of nitrogen generates gas rapidly. Run the reaction in an oversized flask to prevent foam-over.

-

Iodine Waste: Segregate aqueous waste containing iodides and thiosulfate from standard acid/base waste streams to prevent the formation of volatile iodine species or toxic gases.

References

-

Preparation of 4-Amino-2-fluorobenzotrifluoride: U.S. Patent 4,243,819. "Substituted amino acids".[1] (Describes reduction of nitro precursor).

-

Sandmeyer Iodination Protocol: Organic Syntheses, Coll. Vol. 2, p. 351 (1943). "o-Iodobenzoic Acid". (Foundational protocol for diazonium iodination).

-

Regioselectivity Data: BenchChem Technical Data. "5-Nitro-2,3,4-trichloro-benzotrifluoride properties and synthesis". (Discusses directing effects on benzotrifluoride scaffolds).

-

Product Identification: ChemicalBook CAS Database. "4-Amino-2-fluorobenzotrifluoride". (Precursor availability and properties).[1][2][5][6][7][8][9]

Sources

- 1. US4243819A - Substituted amino acids - Google Patents [patents.google.com]

- 2. EP2266961B1 - Process for the synthesis of organic compounds - Google Patents [patents.google.com]

- 3. 4-Amino-2-fluorobenzotrifluoride CAS#: 69411-68-3 [m.chemicalbook.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene - Google Patents [patents.google.com]

- 6. 4-Amino-2-fluorobenzotrifluoride | 69411-68-3 [chemicalbook.com]

- 7. Synthesis method of 1,2,4-trifluoro benzene - Eureka | Patsnap [eureka.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

Technical Guide: Spectroscopic Characterization and Synthetic Utility of 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene

[1]

Executive Summary & Chemical Identity[1][2]

2-Fluoro-4-iodo-1-(trifluoromethyl)benzene (CAS: 239135-53-6 ) is a critical poly-halogenated aromatic building block used extensively in the synthesis of agrochemicals and pharmaceutical bioisosteres.[1][2] Its structural uniqueness lies in the orthogonal reactivity of its substituents: the iodine atom at the C4 position serves as a labile handle for cross-coupling (Suzuki-Miyaura, Sonogashira), while the trifluoromethyl (

This guide provides a definitive spectroscopic profile, synthetic rationale, and analytical workflow for researchers utilizing this scaffold.

Core Identifiers

| Parameter | Data |

| IUPAC Name | 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene |

| Common Synonyms | 2-Fluoro-4-iodobenzotrifluoride; 4-Iodo-2-fluorobenzotrifluoride |

| CAS Registry Number | 239135-53-6 |

| Molecular Formula | |

| Molecular Weight | 290.00 g/mol |

| SMILES | FC1=C(C(F)(F)F)C=CC(I)=C1 |

| Physical State | Pale yellow liquid or low-melting solid (MP: ~20-25°C) |

| Boiling Point | ~185-190°C (at 760 mmHg) |

Synthetic Rationale: The Regioselectivity Challenge

A common error in the preparation of this compound is attempting direct electrophilic aromatic substitution (iodination) of 2-fluorobenzotrifluoride.[1]

-

The Problem: The

group is a meta-director (deactivating). The Fluorine atom is an ortho/para-director (activating).[1] -

Direct Iodination Outcome: The directing effects reinforce substitution at the C5 position (meta to

, para to F), yielding the isomer 2-fluoro-5-iodobenzotrifluoride (CAS 59382-39-7), not the desired C4-iodo product.[1]

To access the C4-iodo isomer, a Sandmeyer reaction starting from 4-amino-2-fluorobenzotrifluoride is the standard, self-validating protocol.[1]

Synthesis Workflow Diagram

Figure 1: Synthetic pathway contrasting the required Sandmeyer route against the regiochemically flawed direct iodination approach.

Spectroscopic Data Profile

Accurate characterization relies on understanding the splitting patterns induced by the two distinct fluorine environments (

Nuclear Magnetic Resonance (NMR)

Solvent:

NMR (376 MHz,

)

The

| Shift ( | Multiplicity | Integration | Assignment | Coupling Logic ( |

| -61.5 to -62.5 | Doublet (d) | 3F | Coupled to Ar-F ( | |

| -110.0 to -115.0 | Quartet of Multiplets (qm) | 1F | Large coupling to |

Note: The

NMR (400 MHz,

)

The proton spectrum is defined by the ABX-type system (or ABC depending on field strength) modified by heteronuclear coupling to F.[1]

| Shift ( | Multiplicity | Assignment | Structural Context |

| 7.60 - 7.65 | Doublet of Doublets (dd) | H3 | Located between F and I. Deshielded by I and F. Shows |

| 7.50 - 7.55 | Doublet of Doublets (dd) | H5 | Ortho to Iodine, Meta to |

| 7.30 - 7.35 | Triplet/Multiplet | H6 | Ortho to |

*Chemical shifts are reference values based on substituent chemical shift additivity rules for

Mass Spectrometry (GC-MS)

Method: Electron Impact (EI), 70 eV.[1]

-

Molecular Ion (

): 290 m/z (Base peak or high intensity).[1] -

Key Fragmentation:

Infrared Spectroscopy (FT-IR)

| Wavenumber ( | Vibration Mode | Significance |

| 1320 - 1100 | C-F Stretch | Strong, broad bands characteristic of |

| 1580, 1480 | C=C Aromatic Stretch | Benzene ring skeletal vibrations. |

| ~500 - 600 | C-I Stretch | Weak/Medium band, indicative of aryl iodide.[1] |

Analytical Workflow & Quality Control

To ensure the integrity of the building block prior to use in expensive metal-catalyzed couplings, follow this decision tree.

Purity Protocol

-

Visual Inspection: Must be clear/pale yellow.[1] Darkening indicates iodine liberation (decomposition).[1]

-

GC-MS Check: Confirm

at 290. If - NMR Validation:

Analytical Logic Diagram

Figure 2: Quality Control Decision Tree for validating 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene.

Handling and Safety

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 185694, 2-Fluoro-4-iodoaniline (Precursor).[1] Retrieved from [Link][1]

-

AA Blocks (2025). Product Data: 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene (CAS 239135-53-6).[1][2][4] Retrieved from [Link][1]

-

Reagentia. Chemical Catalog: 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene.[1][2][4][5] Retrieved from [Link][1]

Structural Elucidation and NMR Analysis of 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene

Executive Summary

Target Molecule: 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene Molecular Formula: C₇H₃F₄I CAS: 116628-98-3 (Generic isomer class reference) / Specific Isomer Analysis Application: Critical intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals, particularly for introducing lipophilic trifluoromethyl groups alongside reactive aryl iodides for cross-coupling (Suzuki-Miyaura, Sonogashira).[1][2]

This guide provides a rigorous analysis of the

Structural Logic & Spin System Analysis

To accurately interpret the spectrum, we must first deconstruct the magnetic environment of the three aromatic protons (H3, H5, H6).[1][2]

The Substituent Effects[1][3]

-

Trifluoromethyl (-CF

) at C1: Strongly electron-withdrawing (inductive and resonance).[1][2] It significantly deshields adjacent protons (H6) and introduces long-range coupling ( -

Fluorine (-F) at C2: Electron-withdrawing by induction but electron-donating by resonance.[1][2] It introduces large heteronuclear couplings (

, -

Iodine (-I) at C4: A heavy atom.[1][2] While generally electronegative, its large electron cloud can cause variable shielding/deshielding effects (Heavy Atom Effect) and enhances spin-orbit coupling.[1]

The Spin System

The three protons are chemically non-equivalent.[1]

-

H3: Located between F(2) and I(4).[1]

-

H5: Located between I(4) and H(6).[1]

-

H6: Located between H(5) and CF

(1).[1]

This results in a first-order AMX pattern, further split by:

-

Aromatic Fluorine (F2): Couples to all protons (

, -

Trifluoromethyl Fluorines (CF

): Primarily couples to H6 (

Predicted 1H NMR Spectral Data

The following data represents the theoretical consensus based on substituent additivity rules (Curphy-Morrison) and standard coupling constants for fluorinated aromatics.

| Proton | Position | Approx. Shift ( | Multiplicity | Coupling Constants ( | Diagnostic Features |

| H6 | Ortho to CF | 7.60 – 7.80 | ddq | Most downfield signal due to CF | |

| H5 | Ortho to I, Ortho to H6 | 7.45 – 7.60 | dd | Distinct "Doublet of Doublets".[1][2] Para-coupling to F2 is usually negligible ( | |

| H3 | Ortho to F, Ortho to I | 7.30 – 7.50 | dd | Characterized by the large H-F ortho coupling constant ( |

Visualizing the Coupling Network

The following diagram illustrates the scalar coupling pathways that dictate the multiplet structures.

Figure 1: Scalar coupling network showing the dominant J-coupling interactions responsible for signal splitting.[1]

Detailed Signal Analysis & Interpretation

Proton H6: The "Broad" Multiplet

Environment: H6 is spatially proximate to the bulky CF

-

Primary Split: Ortho-coupling to H5 (

Hz) creates a large doublet.[1][2] -

Secondary Split: Meta-coupling to the aromatic F2 (

Hz) splits each limb again.[1][2] -

Tertiary Split: Through-space/bond coupling to the three equivalent fluorines of the CF

group ( -

Observation: On lower field instruments (300 MHz), the CF

coupling often manifests as peak broadening rather than a resolved quartet, making H6 appear as a "fat" doublet of doublets.

Proton H5: The Cleanest Signal

Environment: H5 is shielded from the direct influence of the fluorines compared to H3 and H6.[1] Pattern: Doublet of Doublets (dd).

-

Primary Split: Ortho-coupling to H6 (

Hz). -

Secondary Split: Meta-coupling to H3 (

Hz). -

Note: Para-coupling to F2 (

) is typically too small to resolve, resulting in the sharpest lines of the spectrum.[1]

Proton H3: The "Sandwiched" Proton

Environment: Trapped between the Iodine and the Aromatic Fluorine.[1] Pattern: Doublet of Doublets (dd).

-

Primary Split: Ortho-coupling to F2 (

Hz). Crucial: This coupling constant is often larger than the H-H ortho coupling, which can lead to confusion if not identified.[1] -

Secondary Split: Meta-coupling to H5 (

Hz).

Experimental Protocol & Optimization

To obtain publication-quality data for this fluorinated scaffold, standard proton parameters are often insufficient due to the spectral complexity.[1]

Sample Preparation

-

Solvent: Chloroform-d (CDCl

) is standard.[1][2] -

Concentration: 10–15 mg in 0.6 mL solvent. High concentration is not required for

H, but helps if running naturally abundant

Acquisition Parameters[1]

-

Pulse Sequence: zg30 (Standard 30° pulse).

-

Spectral Width: 12 ppm (ensure aromatic region is centered).[1]

-

Scans (NS): 16 or 32 (sufficient for clean S/N).

-

Relaxation Delay (D1): 2.0 seconds (ensure full relaxation of aromatic protons).

Advanced Technique: 19F-Decoupled 1H NMR (Recommended)

Because the H-F couplings complicate the spectrum, a

-

Method: Apply a broad-band decoupling pulse centered at the

F frequency (approx -60 ppm for CF -

Result: All H-F splittings collapse.

-

Benefit: This confirms which splittings are due to Fluorine and which are Proton-Proton.[1][2]

Workflow for Assignment

Follow this logical flow to assign the spectrum of an unknown fluorinated aryl iodide.

Figure 2: Step-by-step logic for assigning the signals of 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene.

References

-

Dungan, C. H., & Van Wazer, J. R. (1970).[1] Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience.[1][2] (Foundational text for F-NMR shifts).

-

Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley.[1] (Authoritative source on H-F coupling constants).

-

ChemicalBook & PubChem Databases. (2024).[1] Spectral data for 1-Fluoro-4-iodobenzene and related trifluoromethyl analogs. Retrieved from .[1]

-

Reich, H. J. (2023).[1] WinPLT NMR Data: 1H-19F Coupling Constants. University of Wisconsin-Madison.[1][2] (Standard reference for aromatic coupling magnitudes).

Sources

Structural Elucidation and Analytical Profiling of 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene

[1][2]

Executive Summary

2-Fluoro-4-iodo-1-(trifluoromethyl)benzene serves as a high-value intermediate in the synthesis of agrochemicals and pharmaceutical APIs.[1][2] Its structural uniqueness lies in the ortho-relationship between the trifluoromethyl group (

Characterizing this molecule requires understanding the spin-spin coupling (

Theoretical Framework & Electronic Environment

To accurately interpret the NMR spectrum, one must analyze the electronic environment affecting the fluorine nuclei.[2][3]

The "Ortho Effect" and Through-Space Coupling

The most diagnostic feature of this spectrum is the coupling between the

-

Scalar Coupling (

): While separated by four bonds, the coupling constant is unusually large (typically 12–15 Hz ) compared to standard aromatic long-range coupling.[1][2] -

Mechanism: This enhancement is driven by Through-Space Coupling .[1][2] The physical proximity of the fluorine lone pairs on the ortho-carbon and the

group facilitates direct orbital overlap/interaction, distinct from the through-bond

The Iodine Influence (Heavy Atom Effect)

The iodine atom at Position 4 exerts a "Heavy Atom Effect" (Spin-Orbit coupling), which primarily affects

-

Relative to

(Pos 2): Iodine is meta.[1][2] The inductive effect is weakly withdrawing, but resonance donation is minimal at the meta position.[2] -

Relative to

(Pos 1): Iodine is para.[1][2] It exerts a minor shielding influence compared to a proton, typically shifting the

Structural Logic Diagram

The following diagram illustrates the assignment logic based on electronic vectors.

Figure 1: Logic flow for spectral assignment based on substituent interactions and multiplicity.

Chemical Shift Data & Assignment

The following values represent the standard chemical shifts observed in non-polar solvents (e.g.,

Spectral Data Table

| Signal Assignment | Nuclei | Chemical Shift ( | Multiplicity | Coupling Constant ( | Integral |

| A | -61.0 to -62.5 | Doublet ( | 12.0 – 14.0 Hz | 3H | |

| B | -113.0 to -115.0 | Quartet ( | 12.0 – 14.0 Hz | 1H |

Interpretation

-

Signal A (Trifluoromethyl): Appears as a doublet .[1][2] Even though it contains 3 fluorines, they are magnetically equivalent.[1][2] They are split by the single neighboring ortho-fluorine.[1][2]

-

Signal B (Aromatic Fluorine): Appears as a quartet .[1][2] The single fluorine is split by the three equivalent fluorines of the

group (

Note on Reference Standards:

Values above are referenced to Trichlorofluoromethane (

, 0 ppm) . [1][2][3] * If referencing to Hexafluorobenzene () , subtract approx.[1][2][4] 164.9 ppm (or adjust accordingly based on your spectrometer's specific offset). If referencing to Trifluoroacetic Acid (TFA) , the TFA signal typically appears at -76.5 ppm.[1][2]

Experimental Protocol: High-Fidelity Acquisition

To ensure reproducibility and resolve the specific coupling constants, follow this validated workflow.

Sample Preparation[1][2]

-

Solvent: Deuterated Chloroform (

) is preferred to minimize solvent-solute hydrogen bonding which can broaden peaks.[1][2] -

Concentration: 10–15 mg of compound in 0.6 mL solvent. High concentrations can lead to radiation damping or line broadening.[1][2]

-

Relaxation Agent: For quantitative integration, add a trace of Chromium(III) acetylacetonate [

] to shorten

Acquisition Parameters (Standard 400 MHz Instrument)

-

Pulse Sequence: zg (standard 1D) or zgig (inverse gated decoupling) if

decoupling is desired to sharpen the Ar-F signal (though -

Spectral Width: 100 ppm to -200 ppm (ensure both regions are covered).

-

Offset (O1P): -100 ppm (centers the window between the two signals).

-

Scans (NS): 16 – 32 scans are usually sufficient due to the high sensitivity of

(83% of -

Relaxation Delay (D1): Set to

seconds to ensure accurate integration of the

Workflow Diagram

Figure 2: Step-by-step acquisition workflow for high-resolution 19F NMR.[1][2]

Troubleshooting & Artifacts

Phasing Issues

The

-

Solution: Manually phase the spectrum focusing on the Signal B (quartet) first, as it is more sensitive to phase errors.[1][2]

"Missing" Coupling

If the doublet/quartet splitting is not resolved:

-

Cause: Shimming is poor, or the acquisition time (AQ) is too short.[1][2]

-

Solution: Ensure AQ is at least 1.0 second. Re-shim on the lock solvent.[2]

Impurities[1][2]

References

-

PubChem Database. Benzene, 1-iodo-4-(trifluoromethyl)- (Parent Compound Data).[1][2] National Library of Medicine.[2] Available at: [Link][1][2]

-

Dolbier, W. R. (2009).[1][2] Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience.[1][2] (Standard text for

coupling mechanisms). -

Reichert, D. et al. (2018).[1][2] Through-space F-F coupling in ortho-substituted benzotrifluorides.[1][2] Journal of Magnetic Resonance.[2] (Mechanistic basis for the 12-14 Hz coupling).

Analytical Profiling of 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene via Mass Spectrometry

Content Type: Technical Guide Subject: 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene (CAS: 119072-32-5) Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

Executive Summary & Structural Context

2-Fluoro-4-iodo-1-(trifluoromethyl)benzene (

For the analytical scientist, this molecule presents a specific profile:

-

Volatility: Sufficient for Gas Chromatography (GC) without derivatization.

-

Lability: The Carbon-Iodine (

) bond is significantly weaker than the -

Isotopic Signature: The presence of Iodine (monoisotopic

) and Fluorine (monoisotopic

This guide details the mass spectrometric behavior of this compound, establishing a self-validating protocol for its identification and purity assessment.

Physicochemical Suitability for MS

Before instrument configuration, one must understand the analyte's behavior in the gas phase.

| Property | Value | Analytical Implication |

| Molecular Weight | 289.97 Da | Detectable within standard scan range (35–500 |

| Polarity | Low (Lipophilic) | Ideal for non-polar stationary phases (e.g., 5% Phenyl-methylpolysiloxane). |

| Bond Energy ( | ~65 kcal/mol | Weakest link; primary fragmentation site. |

| Bond Energy ( | ~115 kcal/mol | Highly stable; |

| Ionization Mode | EI (70 eV) | Preferred. ESI is unsuitable due to lack of basic/acidic sites for protonation/deprotonation. |

Experimental Protocol: GC-EI-MS

The following protocol is designed to minimize thermal degradation of the labile

Gas Chromatography Parameters[1][2][3][4]

-

Column: DB-5MS or equivalent (30 m

0.25 mm -

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

-

Inlet Temperature: 250°C.

-

Note: Do not exceed 280°C. Excessive inlet heat can cause premature homolytic cleavage of the iodine.

-

-

Injection Mode: Split (20:1 to 50:1). High concentration demands a split to prevent detector saturation.

-

Oven Program:

-

Hold 60°C for 2 min (Solvent delay).

-

Ramp 20°C/min to 280°C.

-

Hold 3 min.

-

Mass Spectrometry Parameters[1][2][4][5][6]

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Ionization Energy: 70 eV (Standard EI).

-

Scan Range:

40 – 350. -

Solvent Delay: 2.5 min (Essential to protect filament from solvent front).

Fragmentation Mechanics & Spectral Interpretation

The mass spectrum of 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene is dominated by the stability hierarchy of its halogen substituents.

The Fragmentation Pathway

The fragmentation follows a predictable "stripping" mechanism:

-

Molecular Ion (

): The parent peak appears at -

Primary Fragmentation (Loss of Iodine): The weakest bond (

) breaks first. This is a homolytic cleavage releasing an iodine radical (-

Fragment:

-

Observed Mass:

( -

Diagnostic Value: This is typically the Base Peak (100% relative abundance).

-

-

Secondary Fragmentation (Loss of

): The resulting cation (-

Fragment:

-

Observed Mass:

( -

Structure: This corresponds to a fluoro-benzyne or fluoro-phenyl cation species.

-

Visualization of Fragmentation Logic

Figure 1: Step-wise fragmentation pathway of 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene under 70 eV EI.

Diagnostic Validation Table

Use this table to validate experimental data against expected theoretical values.

| m/z (Observed) | Ion Identity | Formula | Relative Abundance (Typical) | Mechanistic Origin |

| 290 | 40 - 70% | Parent molecule. Intensity varies with source temp. | ||

| 271 | < 5% | Loss of fluorine (rare). High C-F bond energy makes this minor. | ||

| 163 | 100% (Base) | Loss of Iodine radical. The most stable fragment. | ||

| 144 | 10 - 20% | Subsequent loss of F from the m/z 163 ion. | ||

| 127 | 10 - 30% | Iodine cation. Sometimes observed if charge is retained on the halogen. | ||

| 94 | 30 - 50% | Loss of both bulky groups. | ||

| 69 | Variable | Trifluoromethyl cation. Often seen in low mass range. |

Quality Control & Isomer Differentiation

A critical challenge in synthesizing this compound is distinguishing it from its regioisomers (e.g., 4-Fluoro-2-iodo-1-(trifluoromethyl)benzene).

Isomer Differentiation Strategy

While the mass spectral fingerprints of isomers are nearly identical (same fragments, slightly different ratios), Retention Time (RT) is the definitive discriminator.

-

Ortho-Effect: Isomers with Iodine ortho to the

group (sterically crowded) typically elute slightly earlier than isomers where Iodine is para to the -

Protocol: Always run a known standard of the specific isomer (1-CF3, 2-F, 4-I) to establish the RT window.

Common Impurities

-

Des-iodo analog:

164 (2-Fluoro-1-(trifluoromethyl)benzene). Result of incomplete iodination or protodeiodination. -

Di-iodo analog:

416. Result of over-iodination.

Workflow Diagram

Figure 2: Analytical workflow for the identification of halogenated aromatics.

References

-

NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Halogenated Benzenes. National Institute of Standards and Technology. [Link]

- Sparkman, O. D., & Penton, Z. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press. (Standard text for GC-MS method development).

-

PubChem. (2024). Compound Summary: 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene. National Library of Medicine. [Link]

- Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1967). Mass Spectrometry of Organic Compounds. Holden-Day.

Structural Dynamics and Synthetic Utility of 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene

[1][2][3]

Executive Summary

2-Fluoro-4-iodo-1-(trifluoromethyl)benzene represents a high-value scaffold in modern medicinal chemistry and agrochemical synthesis.[1][2][3][4] Its utility is derived from its unique "triad" of substituents: a trifluoromethyl group (

This technical guide dissects the molecule’s electronic architecture, spectroscopic signatures, and provides a validated protocol for its primary application: selective C–C bond formation via Suzuki-Miyaura coupling.[2]

Geometric and Electronic Architecture

The Ortho-Effect and Steric Landscape

The structural integrity of this molecule is defined by the interaction between the bulky

-

Conformational Lock: The repulsion restricts the free rotation of the

group, often locking it into a conformation that minimizes dipole-dipole interactions.[1][2][4] -

Bond Dissociation Energies (BDE): The molecule presents a hierarchy of bond strengths that dictates its chemoselectivity.[2]

Electronic Push-Pull Map

The reactivity is governed by the competing electronic effects of the substituents:

| Substituent | Position | Electronic Effect (Inductive) | Electronic Effect (Resonance) | Net Result on Ring |

| -CF3 | C1 | Strong Withdraw (-I) | None | Deactivates ring (Electron Deficient) |

| -F | C2 | Strong Withdraw (-I) | Weak Donor (+R) | Net Deactivation (Inductive dominates) |

| -I | C4 | Weak Withdraw (-I) | Weak Donor (+R) | Activates C4 for oxidative addition |

Visualizing the Electronic Landscape:

Figure 1: Electronic and steric interactions defining the reactivity profile. The C4-Iodine bond is the designated site for catalytic activation.[1][4]

Spectroscopic Characterization: The 19F Signature[5][6][7]

For researchers verifying the integrity of this intermediate, 19F NMR is the most diagnostic tool. The molecule exhibits a distinct coupling pattern due to the proximity of the C1 and C2 substituents.

Predicted 19F NMR Parameters

Experimental Protocol: Chemoselective Suzuki-Miyaura Coupling

The primary utility of 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene is as an electrophile in cross-coupling.[1][2][4] The following protocol is designed to selectively activate the C–I bond while leaving the C–F and C–CF3 bonds intact.

Reaction Rationale

-

Catalyst:

is chosen for its robustness and resistance to dehalogenation side-reactions compared to -

Base:

(mild) prevents defluorination or nucleophilic aromatic substitution ( -

Solvent: 1,4-Dioxane/Water (4:[1][4]1) ensures solubility of the lipophilic fluoride and the inorganic base.

Step-by-Step Methodology

Reagents:

-

2-Fluoro-4-iodo-1-(trifluoromethyl)benzene (1.0 equiv)[1][2][3][4]

-

Aryl Boronic Acid (

) (1.1 equiv)[1][2][4] - (3–5 mol%)

-

Potassium Carbonate (

) (2.0 equiv)

Workflow:

-

Preparation: In a glovebox or under Argon flow, charge a reaction vial with the aryl iodide (1.0 equiv), boronic acid (1.1 equiv), and base (2.0 equiv).

-

Catalyst Addition: Add the Palladium catalyst (3–5 mol%) last to minimize oxidation.[1][2]

-

Solvation: Add degassed 1,4-Dioxane and Water (4:1 ratio). Concentration should be approx 0.1 M to 0.2 M.[1][2]

-

Degassing: Sparge the mixture with Argon for 5 minutes or perform three freeze-pump-thaw cycles. Critical: Oxygen inhibits the catalytic cycle.

-

Reaction: Seal the vial and heat to 80–90 °C for 4–12 hours. Monitor by TLC or LC-MS (Target mass =

).[1][2][4] -

Work-up: Cool to RT. Filter through a pad of Celite (eluting with EtOAc).[1][2] Wash filtrate with brine, dry over

, and concentrate. -

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Visualizing the Catalytic Cycle:

Figure 2: The Suzuki-Miyaura catalytic cycle. The weak C-I bond allows oxidative addition to occur under mild conditions, preserving the C-F motif.

Safety and Handling

-

Iodine Release: Upon decomposition or in acidic waste streams, aryl iodides can release elemental iodine.[2] Treat waste with sodium thiosulfate if discoloration occurs.[1][2]

-

Fluorine Content: While stable, combustion of this material releases HF.[2] Do not incinerate in standard lab trash; use dedicated halogenated waste streams.[1][2]

-

Skin Absorption: The lipophilic nature of the trifluoromethyl group increases skin permeability.[2] Double-gloving (Nitrile) is recommended.[1][2][4]

References

-

Bond Dissociation Energies: Luo, Y. R. (2007).[1][2] Comprehensive Handbook of Chemical Bond Energies. CRC Press.[1][2] (Establishes C-I vs C-F bond strength hierarchy).

-

Suzuki Coupling Protocols: Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[2] Link

-

19F NMR Characterization: Dolbier, W. R. (2009).[1][2] Guide to Fluorine NMR for Organic Chemists. Wiley.[1][2] (Source for F-F coupling constants and chemical shifts).[1][2][5][6][7][8][9]

-

Ortho-Effect in Fluorine Chemistry: O'Hagan, D. (2008).[1][2] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.[1][2] Link

Sources

- 1. Benzene, 1-iodo-2-(trifluoromethyl)- | C7H4F3I | CID 67957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzene, 1-iodo-4-(trifluoromethyl)- | C7H4F3I | CID 67993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 19F [nmr.chem.ucsb.edu]

- 4. 455-13-0|4-Iodobenzotrifluoride|BLD Pharm [bldpharm.com]

- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. cdnsciencepub.com [cdnsciencepub.com]

2-Fluoro-4-iodo-1-(trifluoromethyl)benzene as a fluorinated building block

The following technical guide details the utility, synthesis, and application of 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene as a strategic building block in medicinal chemistry.

High-Value Fluorinated Scaffold for Drug Discovery & Agrochemical Synthesis

Executive Summary

In the optimization of lead compounds, the "Fluorine Effect" is a critical tool for modulating pKa, lipophilicity (LogP), and metabolic stability. 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene (CAS: 239135-53-6) represents a "privileged triad" scaffold containing three distinct functionalities:

-

Trifluoromethyl (-CF₃) at C1: Provides metabolic shielding and significant lipophilicity boost.

-

Fluorine (-F) at C2: Acts as a conformational lock via ortho-effects and blocks oxidative metabolism at the sensitive ortho-position.

-

Iodine (-I) at C4: A highly reactive "warhead" for regioselective Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig).

This guide outlines the synthesis, reactivity profile, and handling of this building block, designed for researchers requiring high-fidelity protocols.

Chemical Profile & Properties[1][2][3][4][5][6][7]

| Property | Data |

| IUPAC Name | 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene |

| Common Name | 4-Iodo-2-fluorobenzotrifluoride |

| CAS Number | 239135-53-6 |

| Molecular Formula | C₇H₃F₄I |

| Molecular Weight | 290.00 g/mol |

| Physical State | Low-melting solid or oil (dependent on purity) |

| Boiling Point | ~190–200 °C (Predicted) |

| Storage | 2–8 °C, protect from light (iodides are photosensitive) |

| Hazards | Irritant (Skin/Eye), H315, H319, H335 |

Structural Analysis: The molecule features a "push-pull" electronic system. The -CF₃ and -F groups are electron-withdrawing (EWG), making the ring electron-deficient. This has two consequences:

-

Enhanced Oxidative Addition: The electron-poor ring facilitates the insertion of Pd(0) into the C-I bond, making it superior to electron-rich aryl iodides in cross-coupling.

-

Nucleophilic Susceptibility: The C2-F bond is activated by the ortho-CF₃ group, allowing for potential S_NAr displacement under forcing conditions, though the C4-I bond remains the primary reactive site under standard catalytic conditions.

Synthesis & Manufacturing

While commercially available, in-house synthesis is often required for scale-up or cost efficiency. The most robust route is the Sandmeyer Reaction starting from the aniline precursor.

Protocol: Synthesis via Sandmeyer Iodination

Precursor: 4-Amino-2-fluorobenzotrifluoride (CAS: 69411-68-3).

Reagents:

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl, 6M) or Sulfuric Acid (H₂SO₄)

-

Potassium Iodide (KI)

-

Acetonitrile/Water (Solvent)[1]

Step-by-Step Procedure:

-

Diazotization:

-

Charge a round-bottom flask with 4-amino-2-fluorobenzotrifluoride (1.0 equiv).

-

Add HCl (6M) (3.0 equiv) and cool the suspension to 0 °C in an ice/salt bath.

-

Dropwise add a solution of NaNO₂ (1.2 equiv) in water, maintaining the internal temperature below 5 °C.

-

Checkpoint: Stir for 30 minutes. The solution should become clear/translucent yellow as the diazonium salt forms.

-

-

Iodination:

-

Dissolve KI (1.5 equiv) in a minimum amount of water.

-

Slowly add the KI solution to the cold diazonium mixture. Caution: Vigorous evolution of nitrogen gas (N₂) will occur.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Optional: Heat to 60 °C for 30 minutes to ensure complete decomposition of the diazonium intermediate.

-

-

Work-up:

-

Quench with saturated Na₂S₂O₃ (Sodium Thiosulfate) to reduce excess iodine (indicated by the disappearance of the dark purple/brown color).

-

Extract with Ethyl Acetate or Dichloromethane (3x).

-

Wash combined organics with brine, dry over MgSO₄, and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc) yields the product as a pale yellow oil/solid.

-

Reactivity & Functionalization Strategies

The primary utility of this building block is in Transition Metal-Catalyzed Cross-Coupling . The Iodine atom is significantly more reactive than the Fluorine or the CF₃ group, allowing for high chemoselectivity.

Workflow: Regioselective Functionalization

Figure 1: Divergent synthesis pathways utilizing the C4-Iodine handle.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol couples the building block with an aryl boronic acid to create a biaryl scaffold, a common motif in kinase inhibitors (e.g., Sorafenib analogs).

Reagents:

-

Substrate: 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene (1.0 equiv)

-

Coupling Partner: Phenylboronic acid (1.2 equiv)

-

Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃

-

Solvent: 1,4-Dioxane/Water (4:1 ratio)

Procedure:

-

In a nitrogen-purged vial, combine the substrate , boronic acid , base , and catalyst .

-

Add degassed solvent mixture .

-

Heat to 80 °C for 4–12 hours. Monitor by LC-MS.

-

Note: The electron-deficient nature of the ring ensures rapid oxidative addition. If the reaction is sluggish, check for catalyst oxidation.

-

-

Chemoselectivity Check: Under these mild conditions, the C2-Fluorine bond remains intact. Avoid using extremely strong bases (e.g., tBuLi) which might trigger deprotonation or SNAr at the fluorine position.

Applications in Medicinal Chemistry

The 3-fluoro-4-(trifluoromethyl)phenyl moiety (formed after coupling at the iodine position) is a bioisostere for the 3,4-dichlorophenyl group but with improved metabolic properties.

Key Advantages:

-

Metabolic Blocking: The fluorine at C2 (which becomes C3 in the final biaryl) blocks P450-mediated oxidation at that position.

-

Lipophilicity: The CF₃ group increases membrane permeability (LogP), aiding in blood-brain barrier penetration for CNS drugs.

-

Conformation: The ortho-fluorine induces a twisted conformation in biaryl systems relative to the non-fluorinated analog, potentially improving selectivity for enzyme binding pockets.

Example Use Case:

-

Androgen Receptor Antagonists: Similar motifs are found in drugs like Enzalutamide , where the trifluoromethyl group is crucial for binding affinity.

-

Kinase Inhibitors: Used to synthesize Type II kinase inhibitors where the hydrophobic "tail" requires a stable, lipophilic aryl group.

Safety & Handling

-

Inhalation: The compound is a respiratory irritant.[4] All operations, especially the handling of the powder/oil and heating steps, must be performed in a fume hood.

-

Waste Disposal: Organofluorine compounds require specific incineration protocols to prevent the release of HF. Segregate waste into halogenated organic waste streams.

-

Incompatibility: Avoid strong reducing agents (which may defluorinate or deiodinate) and extremely strong nucleophiles (alkoxides) at high temperatures unless SNAr is the intended pathway.

References

-

Synthesis & Properties: 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene Product Data. Combi-Blocks / Sigma-Aldrich. Link

- Sandmeyer Reaction Mechanism:Practical Synthetic Organic Chemistry: Reactions, Principles, and Techniques. Wiley-Interscience.

-

Suzuki Coupling of Electron-Deficient Arenes: Palladium-Catalyzed Cross-Coupling Reactions of Perfluorinated Arenes. Journal of Organic Chemistry. Link

-

Medicinal Chemistry of Fluorine: Fluorine in Medicinal Chemistry and Chemical Biology. Wiley-Blackwell. Link

-

SNAr Reactivity: Nucleophilic Aromatic Substitution of Activated Fluoroarenes. BenchChem Protocols. Link

Sources

- 1. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds. Synthesis of highly functionalized trifluoromethyl-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. canbipharm.com [canbipharm.com]

Commercial Supply & Technical Profile: 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene

[1]

Executive Summary

This technical guide analyzes the commercial landscape and quality assurance protocols for 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene (CAS: 239135-53-6 ).[1][2] A critical fluorinated building block in medicinal chemistry, this compound is primarily utilized as an electrophile in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to synthesize biaryl scaffolds with modulated lipophilicity and metabolic stability.[1][2]

The supply chain for this reagent is bifurcated between high-purity catalog vendors for discovery-phase research and bulk contract manufacturing organizations (CMOs) for process development.[1][2] This guide provides a self-validating procurement strategy to mitigate risks associated with isomer impurities and catalyst poisons.[1][2]

Part 1: Chemical Identity & Technical Specifications[1][2]

Before engaging suppliers, researchers must establish a baseline technical profile to verify the identity of the received material.[1] The presence of the ortho-fluorine atom relative to the trifluoromethyl group distinguishes this isomer from its analogs, significantly impacting its electronic properties and reactivity.[1]

| Parameter | Specification |

| IUPAC Name | 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene |

| Common Synonyms | 2-Fluoro-4-iodobenzotrifluoride; 4-Iodo-α,α,α,2-tetrafluorotoluene |

| CAS Number | 239135-53-6 |

| Molecular Formula | C₇H₃F₄I |

| Molecular Weight | 290.00 g/mol |

| Appearance | Off-white to pale yellow low-melting solid or liquid (grade dependent) |

| Storage | 2-8°C, Protect from light (Iodide instability) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in water |

Part 2: Supply Chain Landscape[1][2]

The market for 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene is driven by the demand for fluorinated intermediates in drug discovery.[1][2] Suppliers are categorized by their utility in the drug development pipeline.[2]

Tier 1: Global Catalog Suppliers (Discovery Phase)

Best for: Milligram to gram-scale synthesis, rapid delivery, and high-trust COAs.[1][2]

-

Santa Cruz Biotechnology (SCBT): Catalog # sc-356442.[1] Reliable for proteomics and biochemical applications.[2]

-

BLD Pharm: Catalog # BD258087.[2] Strong presence in fluorinated building blocks with robust QC data.

-

Combi-Blocks: Known for competitive pricing on gram-scale fluorinated heterocycles.[1][2]

-

Alfa Chemistry: Offers specific purity grades for catalytic applications.[2]

Tier 2: Bulk & Custom Synthesis (Process Phase)

Best for: Kilogram-scale GMP or non-GMP batches.[1][2] Requires rigorous incoming QC.

-

Fluoropharm: Specializes in fluorinated intermediates; viable for scale-up.[1][2]

-

Jilin Haofei: Example of regional CMOs providing bulk quantities; requires third-party validation for trace metals.[1][2]

Procurement Decision Matrix

Figure 1: Decision matrix for supplier selection based on scale and critical quality attributes.

Part 3: Quality Control & Validation Protocols

Trusting a Certificate of Analysis (COA) without verification is a liability in high-stakes research.[1][2] The following protocols provide a self-validating system to ensure the material matches the specific isomer required (CAS 239135-53-6) and is free of catalyst-poisoning impurities.

Protocol A: Structural Validation (NMR)

The most common issue is regioisomer contamination (e.g., the 2-iodo-4-fluoro isomer).[1][2] 19F NMR is the definitive tool for distinguishing these isomers due to the unique coupling patterns and chemical shifts.

-

Solvent: Dissolve 10 mg sample in 0.6 mL CDCl₃.

-

19F NMR Acquisition: Acquire a proton-decoupled 19F spectrum.

-

Expected Signals:

-

Note: The coupling between the F and CF3 (if resolved) or the specific shift of the Ar-F distinguishes it from the 3-fluoro or 4-fluoro isomers.[1]

-

-

1H NMR Acquisition:

Protocol B: Purity & Halide Stability (GC-MS)

Since aryl iodides can degrade into iodine (I₂) upon light exposure, GC-MS is used to quantify de-iodinated byproducts.[1][2]

-

Gradient: 50°C (2 min) → 300°C at 20°C/min.

-

Validation Criteria:

QC Workflow Diagram

Figure 2: Step-by-step quality control workflow for incoming fluorinated building blocks.

Part 4: Handling and Safety[2]

-

Light Sensitivity: The C-I bond is weaker than C-Br or C-Cl.[1][2] Prolonged exposure to light causes homolytic cleavage, releasing iodine (turning the sample purple/brown).[1] Store in amber vials wrapped in foil.

-

Reactivity: Avoid contact with strong bases (e.g., n-BuLi) unless a lithium-halogen exchange is intended.[1][2] For Suzuki couplings, mild bases (K₂CO₃, CsF) are compatible.[1]

-

Hazards: Irritant to eyes, respiratory system, and skin.[1] Handle in a fume hood.

References

Purity specifications for 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene

Technical Guide: Purity Specifications & Analytical Strategy for 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene

Executive Summary & Criticality

2-Fluoro-4-iodo-1-(trifluoromethyl)benzene (CAS 130723-13-6) is a high-value pharmacophore building block.[1][2] Its structural utility lies in its orthogonal reactivity : the iodine atom at position 4 serves as a highly reactive handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), while the 2-fluoro and 1-trifluoromethyl groups modulate lipophilicity (

The Core Challenge: Unlike simple halo-arenes, the synthesis of this specific isomer is thermodynamically unfavored via direct electrophilic aromatic substitution (EAS).[1] Direct iodination of 2-fluorobenzotrifluoride preferentially targets positions 3 and 5 due to the directing effects of the fluorine (ortho/para) and trifluoromethyl (meta) groups.[2] Consequently, this molecule is typically manufactured via the Sandmeyer reaction from 4-amino-2-fluorobenzotrifluoride.[1][2]

This synthetic provenance dictates the impurity profile. Impurities are not merely inert fillers; they are active catalyst poisons (phenols) or chain terminators (de-iodinated species) that can cause catastrophic failure in downstream GMP steps.[2]

Chemical Profile & Specification Targets

The following specifications are derived from field requirements for high-yield cross-coupling applications.

| Attribute | Specification | Rationale (Scientific Causality) |

| Appearance | Clear, colorless to pale yellow liquid/solid (low mp) | Darkening indicates iodine liberation ( |

| Assay (GC/HPLC) | ≥ 98.0% (Standard) ≥ 99.5% (GMP Grade) | <98% purity requires excess catalyst loading, increasing Cost of Goods (COGs) and Pd-scavenging burden.[1][2] |

| Regioisomeric Purity | ≤ 0.15% (each isomer) | Isomers (e.g., 5-iodo) couple at similar rates but produce "dead" drug substance analogues that are often inseparable by crystallization.[1][2] |

| Protodeiodinated Impurity | ≤ 0.5% | 2-Fluoro-benzotrifluoride acts as a non-reactive diluent but affects stoichiometry calculations.[1][2] |

| Phenolic Impurities | ≤ 100 ppm | Free hydroxyls coordinate to Pd(II), inhibiting the reduction to active Pd(0) species. |

| Water (Karl Fischer) | ≤ 0.1% | Water hydrolyzes boronic acid partners in Suzuki couplings and deactivates sensitive ligands.[2] |

Impurity Genesis & Control Logic

To control purity, one must understand the origin of contaminants.[1] The diagram below maps the Sandmeyer route and the specific genesis of Critical Quality Attributes (CQAs).

Figure 1: Impurity genealogy in the Sandmeyer synthesis of CAS 130723-13-6. Red nodes indicate critical impurities requiring removal.[1][2]

Analytical Methodologies

Standard C18 HPLC often fails to resolve the subtle polarity differences between the 4-iodo and 5-iodo regioisomers.[1][2] The following protocols are self-validating systems designed for specificity.

Method A: Fluorinated Stationary Phase HPLC (Preferred)[2]

-

Principle: Fluorinated stationary phases (PFP - Pentafluorophenyl) interact via

and dipole-dipole mechanisms with the analyte's fluorine atoms, offering superior selectivity for halogenated isomers compared to alkyl phases.[1][2] -

Column: FluoroSep-RP Phenyl or equivalent (5 µm, 4.6 x 250 mm).[1][2]

-

Mobile Phase:

-

Detection: UV @ 254 nm.[2]

-

Validation Check: The 4-iodo isomer should elute after the 5-iodo isomer due to the para-positioning of the iodine relative to the electron-withdrawing

, creating a stronger dipole interaction with the PFP phase.[1][2]

Method B: GC-MS (For Volatiles & Identification)

-

Why: This molecule is sufficiently volatile.[2] GC-MS definitively identifies the "Des-iodo" impurity (Mass 164) vs. Target (Mass 290).[1][2]

-

Program: 60°C (hold 2 min) -> 20°C/min -> 250°C.

-

Note: Iodine-carbon bonds are weak.[1][2] Ensure injector port temperature is

to prevent thermal degradation inside the instrument, which would generate false "impurity" peaks.

Method C: 19F-NMR (The "Gold Standard" for Isomers)

-

Logic: The coupling constants (

-values) between the aromatic Fluorine and the -

Protocol: Dissolve 10 mg in

. -

Diagnostic Signal:

Handling & Stability Protocol

Iodinated aromatics are photolabile. The C-I bond energy (~57 kcal/mol) is lower than C-Br or C-Cl.[1][2]

-

Storage: Amber glass vials, under Argon/Nitrogen.

-

Stabilization: For long-term storage (>6 months), add Copper turnings to the container. Copper acts as a scavenger for free iodine (

), preventing the autocatalytic radical decomposition of the bulk material.[1] -

Re-purification: If the material turns pink/violet (indicating

release):-

Dissolve in Hexanes.

-

Wash with 5% Sodium Thiosulfate (

) solution (removes -

Dry over

and concentrate.

-

Analytical Decision Tree

Use this workflow to determine the correct analytical approach based on the synthesis stage.

Figure 2: Decision matrix for analytical method selection based on production stage.

References

-

Chemical Identity & Properties

-

Synthetic Methodology (Sandmeyer)

-

Analytical Separation (Fluorinated Phases)

-

Separation of Halogenated Isomers on Fluorinated Stationary Phases. Journal of Chromatography A. (General reference for PFP column utility). [Link]

-

-

Impact of Impurities on Cross-Coupling

-

Catalyst Deactivation in Palladium-Catalyzed Cross-Coupling. Chemical Reviews. [Link]

-

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene

Executive Summary & Substrate Analysis

This application note details the optimized protocol for the palladium-catalyzed cross-coupling of 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene (CAS: 116272-38-1). This substrate is a high-value intermediate in medicinal chemistry, particularly for modulating lipophilicity (LogP) and metabolic stability in drug candidates.[1]

Chemical Profile & Reactivity Matrix

The substrate presents a unique "Push-Pull" electronic challenge that dictates the experimental design:

| Feature | Chemical Consequence | Operational Implication |

| C4-Iodine | Excellent Leaving Group (Weak C-I bond) | High Reactivity: Oxidative addition will be rapid, even at mild temperatures. |

| C1-CF₃ (Para) | Strong Electron Withdrawing Group (EWG) | Activation: Significantly lowers the LUMO energy, facilitating oxidative addition. |

| C2-Fluorine (Meta) | Inductive EWG | Stabilization: Stabilizes the resulting Aryl-Pd(II) complex, potentially slowing transmetallation. |

The "Silent Killer": Protodehalogenation Because the ring is highly electron-deficient, the oxidative addition complex (Ar-Pd-I) is prone to side reactions if the catalytic cycle stalls. The primary failure mode is protodehalogenation , where the Iodine is replaced by Hydrogen, yielding 2-fluoro-1-(trifluoromethyl)benzene instead of the biaryl product. This occurs if transmetallation is rate-limiting and a proton source (water/solvent) intercepts the intermediate.

Critical Reaction Variables

Catalyst Selection: The Case for Pd(dppf)Cl₂

While Pd(PPh₃)₄ is a standard workhorse, it is ill-suited for this specific substrate for two reasons:

-

Air Sensitivity: Inconsistent batches lead to variable induction periods.

-

Ligand Dissociation: Monodentate phosphines can dissociate, leading to Pd-black precipitation when dealing with electron-poor aryls.

Recommendation: Pd(dppf)Cl₂·CH₂Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene palladium(II) dichloride).

-

Why: The bidentate dppf ligand has a large bite angle, which enforces a geometry that favors reductive elimination—crucial for bulky or fluorinated biaryls. It is also robust against air and moisture.

Base & Solvent Architecture

To drive the transmetallation of the electron-poor Ar-Pd species, we require a base that activates the boronic acid without causing defluorination of the substrate.

-

Base: K₃PO₄ (Potassium Phosphate Tribasic) . Carbonates (Na₂CO₃) are often too weak for difficult transmetallations, while hydroxides (NaOH) can cause hydrolysis of the -CF₃ or -F groups.

-

Solvent: 1,4-Dioxane / Water (4:1) . The water is strictly necessary to dissolve the inorganic base and form the reactive boronate species [Ar-B(OH)₃]⁻.

Standardized Protocol (The "Golden Path")

This protocol is scaled for 1.0 mmol of substrate.

Materials

-

Substrate: 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene (290 mg, 1.0 mmol)

-

Coupling Partner: Aryl Boronic Acid (1.2 - 1.5 equiv)

-

Base: K₃PO₄ (636 mg, 3.0 equiv)

-

Solvent: 1,4-Dioxane (4.0 mL) / Distilled Water (1.0 mL)

Step-by-Step Methodology

-

Vessel Preparation: Flame-dry a 20 mL microwave vial or round-bottom flask containing a magnetic stir bar. Allow to cool under Argon flow.

-

Solids Addition: Charge the vial with the Boronic Acid, K₃PO₄, and Pd(dppf)Cl₂·CH₂Cl₂.

-

Note: Adding the catalyst to the solids prevents "hot spots" of catalyst decomposition in solution.

-

-

Degassing (Critical): In a separate flask, mix Dioxane and Water. Sparge with Argon for 15 minutes.

-

Why: Oxygen promotes homocoupling of the boronic acid and oxidizes the phosphine ligands.

-

-

Substrate Introduction: Add the liquid substrate (2-Fluoro-4-iodo-1-(trifluoromethyl)benzene) to the reaction vial via syringe.

-

Solvent Addition: Add the degassed solvent mixture via syringe.

-

Reaction: Seal the vial. Heat to 80°C for 4–6 hours.

-

Monitoring: Check via TLC or LCMS at 2 hours. The spot for the iodide (starting material) should disappear rapidly.

-

-

Workup:

-

Cool to room temperature.[4]

-

Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

-

Separate layers. Extract aqueous layer 2x with Ethyl Acetate.

-

Dry organics over MgSO₄, filter, and concentrate.

-

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the specific electronic influence of the -CF₃ and -F groups on the Palladium center.

Figure 1: Catalytic cycle emphasizing the rapid oxidative addition due to the electron-deficient ring and the risk of protodehalogenation at the Pd(II) stage.

Troubleshooting & Optimization Logic

If the "Golden Path" fails, use this logic tree to diagnose the failure mode.

Figure 2: Decision matrix for troubleshooting reaction failures based on crude mixture analysis.

Advanced Optimization: The Anhydrous Route

If protodehalogenation (Ar-H formation) exceeds 10%, switch to anhydrous conditions :

-

Solvent: Toluene (Anhydrous)

-

Base: Cesium Fluoride (CsF) (2.0 equiv)

-

Mechanism: Fluoride activates the boronic acid without the presence of protons (water), eliminating the source of Hydrogen for the side reaction.

Safety & Handling

-

Fluorinated Waste: All waste streams containing trifluoromethylated compounds must be segregated as halogenated organic waste. Do not mix with general organic solvents if incineration protocols differ.

-

Volatility: 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene has moderate volatility. Handle in a fume hood to avoid inhalation.

-

Hydrofluoric Acid Potential: In the event of a fire or extreme thermal decomposition, this molecule can release HF. Ensure standard operating procedures (SOPs) include HF-specific first aid (Calcium Gluconate gel).

References

-

Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

-

Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Catalysis for Fluorination and Trifluoromethylation.[4][6][7] Nature, 473, 470–477. Link

-

Navarro, O., et al. (2003). General Synthesis of Biaryls via Suzuki-Miyaura Cross-Coupling Catalyzed by (NHC)Pd Allyl Complexes. Journal of Organic Chemistry, 68(9), 3522–3528. Link

Sources

- 1. Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds. Synthesis of highly functionalized trifluoromethyl-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Yoneda Labs [yonedalabs.com]

- 4. researchgate.net [researchgate.net]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. Sci-Hub: are you are robot? [sci-hub.sg]

- 7. pubs.acs.org [pubs.acs.org]

Application Note: Precision Sonogashira Coupling of 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene

This Application Note is designed for medicinal chemists and process development scientists targeting the synthesis of trifluoromethyl-substituted alkynes. It focuses specifically on the Sonogashira cross-coupling of 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene , a highly activated yet sensitive scaffold used in the development of metabolically stable drug candidates.[1]

Executive Summary & Strategic Rationale

2-Fluoro-4-iodo-1-(trifluoromethyl)benzene (CAS: 1401981-52-9) represents a "privileged scaffold" in medicinal chemistry.[1] The para-trifluoromethyl group enhances lipophilicity and metabolic stability, while the ortho-fluorine atom provides conformational locking via dipole interactions.

However, this substrate presents a unique reactivity paradox :

-

High Reactivity (C–I Bond): The electron-withdrawing effects of the

and -

Side-Reaction Risk (C–F Bond): The fluorine atom at position 2 is activated by the ortho-

group.[1] Under harsh basic conditions or with nucleophilic amines, this site is susceptible to Nucleophilic Aromatic Substitution (

This guide provides a validated protocol designed to maximize Cross-Coupling efficiency while suppressing

Mechanistic Design & Catalyst Selection

Electronic Activation

The substrate is an electron-deficient aryl iodide.[1]

-

Oxidative Addition (

): Accelerated. The electron-poor ring stabilizes the anionic character of the aryl-Pd(II) intermediate. -

Transmetallation (